

4-(benzo[d]thiazol-2-yl)benzaldehyde IUPAC name and structure

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Compound of Interest

Compound Name: 4-(benzo[d]thiazol-2-yl)benzaldehyde

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An In-depth Technical Guide to 4-(benzo[d]thiazol-2-yl)benzaldehyde


Introduction

4-(benzo[d]thiazol-2-yl)benzaldehyde is a heterocyclic aromatic organic compound that belongs to the benzothiazole class. The benzothiazole moiety is a critical pharmacophore in medicinal chemistry, exhibiting a wide array of biological activities. This core structure is present in numerous compounds investigated for antimicrobial, anticancer, and neuroprotective properties.^{[1][2][3]} This technical guide provides a comprehensive overview of the chemical identity, physicochemical properties, synthesis, and potential applications of **4-(benzo[d]thiazol-2-yl)benzaldehyde**, tailored for researchers and professionals in drug development.

Chemical Identity and Structure

The structure of **4-(benzo[d]thiazol-2-yl)benzaldehyde** consists of a benzothiazole ring system linked to a benzaldehyde molecule at the para position (position 4) of the phenyl ring.

- IUPAC Name: 4-(1,3-benzothiazol-2-yl)benzaldehyde
- Chemical Structure:

 alt text

(Note: An image of the chemical structure would be placed here in a full document)

Physicochemical and Computed Properties

The properties of **4-(benzo[d]thiazol-2-yl)benzaldehyde** are summarized in the table below. These data are crucial for its handling, formulation, and application in experimental settings.

Property	Value	Source
Molecular Formula	C ₁₄ H ₉ NOS	(Calculated)
Molecular Weight	239.29 g/mol	(Calculated)
Melting Point	136 °C	[4]
Boiling Point (Predicted)	420.8 ± 47.0 °C	[4]
Density (Predicted)	1.306 ± 0.06 g/cm ³	[4]
pKa (Predicted)	0.18 ± 0.10	[4]
Canonical SMILES	<chem>C1=CC=C2C(=C1)SC(=N2)C3=CC=C(C=C3)C=O</chem>	(Inferred)
InChI Key	(Not explicitly found, can be generated from structure)	
Appearance	Solid	[5]

Experimental Protocols: Synthesis

The synthesis of 2-substituted benzothiazoles, including **4-(benzo[d]thiazol-2-yl)benzaldehyde**, is commonly achieved through the condensation of 2-aminothiophenol with a corresponding aldehyde.[6][7] This reaction can be performed under various conditions, including using catalysts or microwave irradiation to improve yields and reduce reaction times. [7]

General Synthetic Procedure:

A widely adopted method involves the reaction of 2-aminothiophenol with the appropriate benzaldehyde derivative.[6]

Reactants:

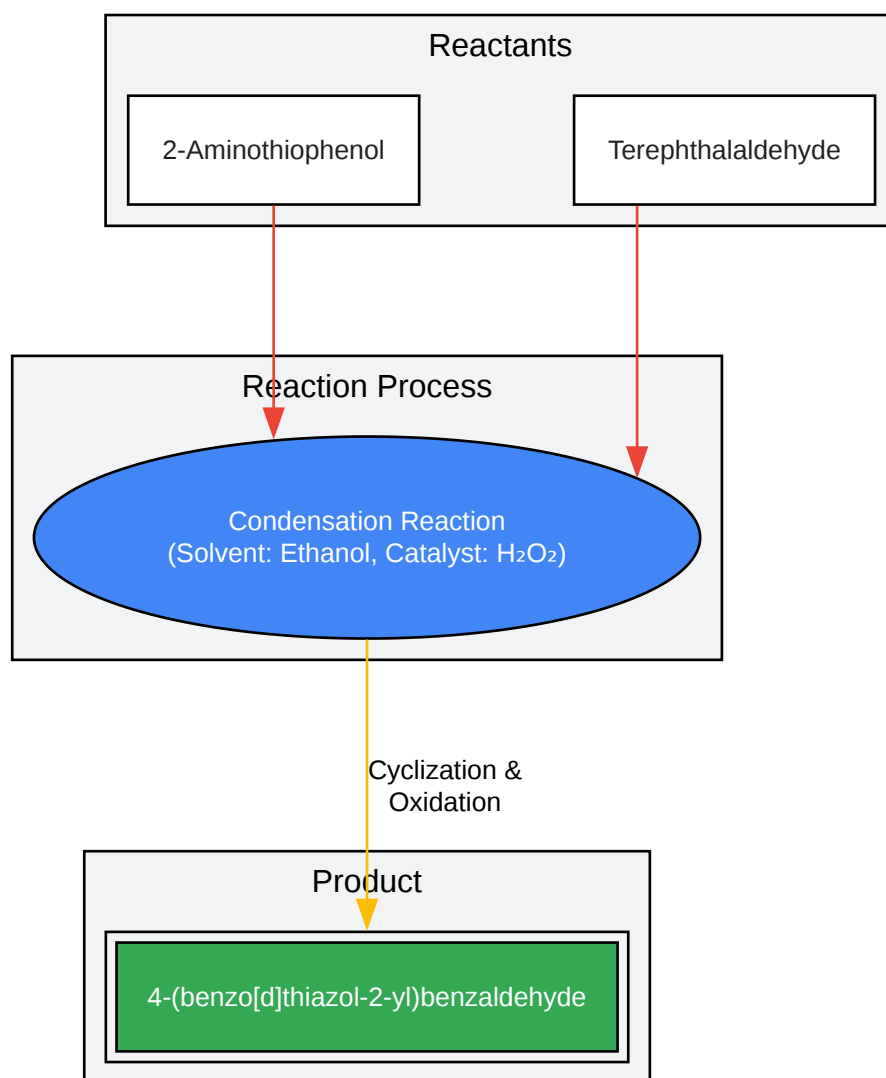
- 2-aminothiophenol
- Terephthalaldehyde (4-formylbenzaldehyde)
- Solvent (e.g., Ethanol, Acetonitrile)
- Catalyst/Oxidizing agent (e.g., H₂O₂, p-TsOH, Montmorillonite)[6]

Methodology:

- Equimolar amounts of 2-aminothiophenol and terephthalaldehyde are dissolved in a suitable solvent, such as ethanol.[6]
- A catalyst or an oxidizing agent like 30% hydrogen peroxide (H₂O₂) is added to the mixture. [6]
- The reaction mixture is then stirred at a specific temperature (ranging from room temperature to reflux) for a period of 2 to 3 hours.[6]
- The progress of the reaction is monitored using thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered.
- The crude product is washed and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure **4-(benzo[d]thiazol-2-yl)benzaldehyde**.

Visualization of Synthetic Pathway

The following diagram illustrates the synthetic workflow for **4-(benzo[d]thiazol-2-yl)benzaldehyde**.



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Caption: Synthetic workflow for **4-(benzo[d]thiazol-2-yl)benzaldehyde**.

Potential Applications in Drug Development

The benzothiazole scaffold is a cornerstone in the development of therapeutic agents due to its diverse biological activities. Derivatives of this core structure have been extensively studied for various applications.

- **Antimicrobial Agents:** Benzothiazole derivatives have shown significant activity against a range of microbial strains, including bacteria and fungi. Some compounds exhibit potent

antimicrobial effects by targeting essential enzymes like dihydropteroate synthase (DHPS).
[3]

- **Neurodegenerative Diseases:** Certain benzothiazole-based compounds have been investigated as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are key targets in the treatment of Alzheimer's disease.[1][8] These multi-target ligands represent a promising strategy for complex neurological disorders.[2][9]
- **Anticancer Activity:** The planar structure and electron-rich nature of the benzothiazole ring make it a valuable building block for the design of anticancer agents. These compounds can interact with biological macromolecules and have shown efficacy in various cancer cell lines.
- **Optical Materials:** Due to their high electron affinity and planarity, benzothiazole derivatives are also explored as building blocks for optical materials in applications such as organic light-emitting diodes (OLEDs).[10]

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